molecular formula C15H17ClN2 B248847 N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

Cat. No. B248847
M. Wt: 260.76 g/mol
InChI Key: LKOIZWCYZLBYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as JNJ-7925476, is a novel and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system, where it plays a key role in regulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. JNJ-7925476 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of neurological disorders.

Mechanism of Action

N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine acts as a selective antagonist of the H3 receptor, blocking the binding of histamine and other neurotransmitters to the receptor. This results in increased release of various neurotransmitters, including dopamine and acetylcholine, which may have therapeutic benefits in a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been shown to have a variety of biochemical and physiological effects, including increased release of dopamine and acetylcholine in the brain. This has been linked to improvements in cognitive function, as well as potential benefits in the treatment of disorders such as schizophrenia and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has several advantages for use in lab experiments, including its high selectivity for the H3 receptor and its ability to modulate neurotransmitter pathways. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, including further investigation of its therapeutic potential in neurological disorders, as well as exploration of its potential use as a research tool in neuroscience. Additionally, further studies may be needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, as well as its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves several steps, including the reaction of 3-chlorobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine to form the corresponding N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine hydrochloride salt. The salt is then treated with a base, such as sodium hydroxide, to form the free base form of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine.

Scientific Research Applications

N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of neurological disorders. These studies have primarily focused on the role of the H3 receptor in regulating the release of various neurotransmitters, and how N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may be used to modulate these pathways.

properties

Product Name

N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine

InChI

InChI=1S/C15H17ClN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3

InChI Key

LKOIZWCYZLBYQO-UHFFFAOYSA-N

SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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